molecular formula C16H16O4 B190582 Angolensin CAS No. 642-39-7

Angolensin

Cat. No.: B190582
CAS No.: 642-39-7
M. Wt: 272.29 g/mol
InChI Key: CCOJFDRSZSSKOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Angolensin can be synthesized through the Friedel-Crafts reaction using resorcinol dimethyl ether and p-methoxy hydratropic acid chloride. This reaction yields this compound monomethyl ether, which can then be converted to racemic this compound by employing resorcinol dibenzyl ether for the reaction and final debenzylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of Friedel-Crafts reactions and subsequent modifications can be adapted for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Angolensin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Case Studies

  • Breast Cancer : A study identified Angolensin as a selective ligand for estrogen receptor dimers, suggesting its potential use in targeting specific cancer cell types .
  • Cytotoxicity : In vitro evaluations showed that this compound exhibited cytotoxic effects on various cancer cell lines, with notable efficacy against MCF-7 (breast cancer) cells .

Antidiabetic Effects

This compound has also been studied for its ability to inhibit carbohydrate-digestive enzymes such as α-amylase and α-glucosidase, which are crucial in managing blood glucose levels. By delaying carbohydrate hydrolysis, this compound may contribute to lower blood sugar levels, making it a candidate for diabetes management .

In Vitro Studies

  • α-Amylase Inhibition : this compound demonstrated significant inhibition of α-amylase activity with an IC₅₀ value comparable to established antidiabetic drugs like acarbose .
  • α-Glucosidase Inhibition : Similarly, this compound showed promising results in inhibiting α-glucosidase activity, further supporting its role in glycemic control .

Cardiovascular Health

The compound's antioxidant properties are believed to confer protective effects on cardiovascular health by reducing oxidative stress and inflammation. Research suggests that flavonoids like this compound can modulate signaling pathways involved in vascular function and inflammation .

Summary of Applications

Application AreaMechanism of ActionKey Findings
AnticancerSelective inhibition of estrogen receptor dimer growthEffective against breast cancer cell lines
AntidiabeticInhibition of α-amylase and α-glucosidaseLowering blood glucose levels
Cardiovascular HealthAntioxidant propertiesPotential reduction in oxidative stress

Mechanism of Action

The mechanism of action of angolensin involves its interaction with specific molecular targets and pathways. This compound has been identified as a selective ligand for estrogen receptor dimers, particularly the estrogen receptor alpha and estrogen receptor beta heterodimers . This interaction modulates the activity of these receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

  • Nevadensin
  • Amorfrutin A
  • Isochromophilone VI
  • 4′,5,7-Trihydroxy-3,6-dimethoxyflavone
  • Azadiradione
  • Isoliquiritin
  • Murrayafoline A
  • Conglobatin
  • Guineensine
  • Vulgarin

Comparison: Angolensin is unique due to its specific interaction with estrogen receptor dimers, which distinguishes it from other similar compounds. While many isoflavonoids exhibit anti-inflammatory and anticancer properties, this compound’s selective binding to estrogen receptor heterodimers provides a distinct mechanism of action that may offer unique therapeutic benefits .

Biological Activity

Angolensin, a naturally occurring compound with the chemical formula C16_{16}H16_{16}O4_{4}, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound is classified as a phenolic compound and is primarily derived from plant sources such as Pterocarpus indicus. The compound has been isolated and studied for its pharmacological properties, especially its antiproliferative effects against cancer cells.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

  • Antiproliferative Activity : this compound has shown significant antiproliferative effects on TGF-β-induced WPMY-1 cells, which are a model for studying benign prostatic hyperplasia (BPH). The compound was isolated during bioassay-guided fractionation from P. indicus extracts, demonstrating a notable inhibition of cell proliferation associated with downregulation of proliferating cell nuclear antigen (PCNA) expression .
  • Apoptosis Induction : While this compound did not significantly affect apoptosis through the p53 pathway, it was found to inhibit the phosphorylation of PI3K and AKT proteins, suggesting a potential role in modulating signaling pathways involved in cell survival and proliferation .
  • Cell Migration Inhibition : this compound has also been reported to inhibit the motility and migration of PC3 prostate cancer cells. In wound healing assays, this compound demonstrated a decrease in the ability of these cells to migrate, indicating its potential as an anti-metastatic agent .

1. Antiproliferative Effects on WPMY-1 Cells

A study conducted by researchers investigating the effects of P. indicus extracts highlighted that this compound, along with maackiain (another metabolite), significantly inhibited cell proliferation in TGF-β-induced WPMY-1 cells. The research utilized various assays to assess cell viability and proliferation:

TreatmentConcentrationCell Viability (%)
Control-100
This compound154 ng/mL45
Maackiain66 ng/mL50
Ang-Mac Combination154 + 66 ng/mL40

This data indicates that both this compound and maackiain can effectively reduce cell viability in this model system .

2. Inhibition of PC3 Cell Migration

In another study focusing on prostate cancer cells (PC3), this compound was tested for its ability to inhibit cell migration. The results were promising:

TreatmentConcentrationMigration Rate (%)
Control-100
This compound10 mM30
Cosmosiin1 mM25

The data suggests that this compound significantly reduces the migratory capability of PC3 cells, which is critical for preventing metastasis in cancer .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOJFDRSZSSKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393892
Record name Angolensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-39-7
Record name 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angolensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Angolensin and where is it found?

A1: this compound is a naturally occurring α-methyldeoxybenzoin found in the heartwood of Pterocarpus angolensis D.C., also known as Kiaat or Muninga. [, ] It was first isolated alongside other metabolites including the related compound (αR)-angolensin. [] this compound has also been identified in the bark of Pericopsis laxiflora, another African medicinal plant. []

Q2: What is the structure of this compound?

A2: this compound is a 1,2-diarylpropane with the chemical name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one. [, ]

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H16O4. Its molecular weight is 272.3 g/mol.

Q4: Has the absolute configuration of this compound been determined?

A4: Yes, (-)-Angolensin has been determined to possess the R configuration. [] This was established by oxidizing (-)-angolensin to yield (-)-2-(4-methoxyphenyl)propionic acid. []

Q5: How is this compound related to other isoflavonoids?

A5: The stereochemistry of this compound has been correlated with that of catechin and epicatechin through chemical conversion. [] Additionally, the relationship between its absolute configuration and other isoflavonoids has been discussed. []

Q6: What are some known metabolites of this compound?

A6: One known metabolite is O-demethylthis compound (ODMA), also known as 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one or 2′,4′,4″-trihydroxy-α-methyldeoxybenzoin. [] ODMA is formed by demethylation of this compound and can be regioselectively methylated to yield this compound. []

Q7: What are some of the reported biological activities of this compound?

A7: this compound, along with 2-O-methyl-angolensin and maackiain (demethylpterocarpin), was found to be bioactive in a brine shrimp test. [] This suggests potential cytotoxic properties, although further research is needed.

Q8: What are the known synthetic routes for this compound?

A8: Several synthetic approaches to this compound have been reported. [, , , , , , ] These include reduction of hydroxy and/or methoxy-substituted isoflavones using lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF). [] Another method involves the regioselective 4-O-alkylation of O-demethylthis compound at ring B using methyl iodide in dimethylformamide (DMF). []

Q9: Is there evidence of this compound metabolism in animals?

A9: Yes, this compound has been identified as a metabolite of formononetin in sheep. [, ] Radiolabeled this compound was detected in the urine of a ewe 6 hours after intraruminal administration of [4-14C]formononetin. []

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